molecular formula C15H18N2O4 B1387169 4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid CAS No. 1171464-92-8

4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid

Cat. No.: B1387169
CAS No.: 1171464-92-8
M. Wt: 290.31 g/mol
InChI Key: VVHGKFVEVAOVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid is a benzoic acid derivative featuring a 2,3-dioxopiperazine ring substituted with an isopropyl group at the 4-position and a methylene bridge linking the heterocycle to the benzoic acid moiety. Its design combines a rigid dioxopiperazine scaffold with a polar carboxylic acid group, which may influence solubility, stability, and target binding.

Properties

IUPAC Name

4-[(2,3-dioxo-4-propan-2-ylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10(2)17-8-7-16(13(18)14(17)19)9-11-3-5-12(6-4-11)15(20)21/h3-6,10H,7-9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHGKFVEVAOVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(C(=O)C1=O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid typically involves multiple steps, starting with the formation of the piperazine ring One common approach is to react isopropylamine with a suitable dicarbonyl compound to form the piperazine core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted piperazines and benzoic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid can be employed in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. It can be used as a precursor for drugs targeting various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Dioxopiperazine Moieties

Table 1: Key Structural Analogues and Properties
Compound Name Substituents Molecular Formula Key Features Biological Activity/Notes Reference
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride Methyl (piperazine), dihydrochloride salt C13H18N2O2·2HCl Higher polarity due to salt form; methyl substitution No direct activity data; used in crystallography/pharmaceutical research
4-(4-Propylpiperazin-1-yl)benzoic acid Propyl (piperazine) C14H20N2O2 Longer alkyl chain (propyl) enhances lipophilicity Potential for CNS targeting due to increased lipophilicity
2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid Ethyl (piperazine), ortho-substitution C14H19N2O2 Ortho-substitution may sterically hinder interactions Structural similarity to antipsychotic drug intermediates

Key Observations :

  • Salt Forms : Dihydrochloride salts (e.g., in ) enhance aqueous solubility, whereas free acids (as in the target compound) may exhibit pH-dependent solubility.

Analogues with Heterocyclic Variations

Table 2: Thiazolidinone and Thiazolidinedione Derivatives
Compound Name Core Structure Molecular Formula Biological Activity Reference
4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid Thiazolidinedione C11H9NO4S Known antidiabetic activity (e.g., PPAR-γ agonism)
4-[(5-arylidene-4-oxo-3-thiazolidinyl)methyl]benzoic acid derivatives Thiazolidinone Variable LMWPTP inhibitors (IC50 <1 µM); enhances insulin receptor phosphorylation

Key Observations :

  • Heterocycle Impact: Replacing dioxopiperazine with thiazolidinedione/thiazolidinone introduces sulfur and alters electron distribution, shifting activity toward metabolic enzymes (e.g., phosphatases, PPAR-γ) .
  • Potency: Thiazolidinone derivatives in demonstrate sub-µM inhibition of low-molecular-weight protein tyrosine phosphatase (LMWPTP), suggesting the target compound’s dioxopiperazine may similarly target phosphatases but with distinct kinetics.

Analogues with Phenethylamino/Ester Linkages

Table 3: Benzoic Acid Esters with Phenethylamino Substituents
Compound Name Substituent Molecular Formula Activity Notes Reference
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine C22H22N4O2 Likely kinase/receptor modulation (structural analogy to kinase inhibitors)
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Methylisoxazole C21H21N3O3 Enhanced metabolic stability due to isoxazole

Key Observations :

  • Ester vs. Acid : The target compound’s free carboxylic acid group may improve target binding (e.g., hydrogen bonding) compared to ester derivatives, which are often prodrugs .

Biological Activity

Chemical Structure and Properties

4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid is characterized by its unique piperazine moiety, which contributes to its biological activity. The molecular formula is C15H19N3O5C_{15}H_{19}N_{3}O_{5}, with a molecular weight of approximately 319.31 g/mol. The compound's structure can be represented as follows:

SMILES CCN1CCN C O N C H C O O c2ccccc2 C O C1 O\text{SMILES CCN1CCN C O N C H C O O c2ccccc2 C O C1 O}

Antimicrobial Properties

One of the primary areas of interest for this compound is its antimicrobial activity . Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria. For instance, derivatives containing piperazine rings are known to inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus5.0
Escherichia coli10.0
Pseudomonas aeruginosa15.0

Antitumor Activity

Recent research has indicated that this compound may have antitumor properties as well. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Antitumor Efficacy

In a study conducted on MCF7 cells treated with varying concentrations of the compound, results showed a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2570
5050

Neuroprotective Effects

Another promising area of research is the potential neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This could have implications for the treatment of neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
  • DNA Interaction : Some studies suggest potential intercalation with DNA, affecting replication and transcription processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid

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